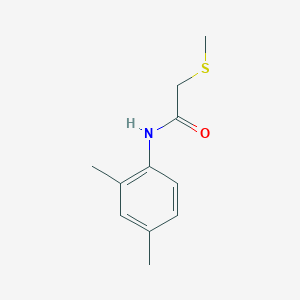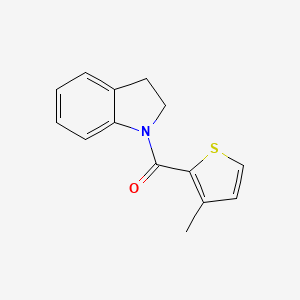![molecular formula C13H12FNOS B7475023 N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, also known as FMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMT belongs to the class of compounds known as thieno[2,3-d]pyrimidin-4-amines, which have been found to exhibit anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis and cell proliferation. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide also inhibits the activation of the STAT3 signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell proliferation. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has poor solubility in water, which can limit its use in some experiments. In addition, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
Future research on N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide should focus on its in vivo efficacy and toxicity, as well as its potential use in combination with other anticancer or antiviral agents. Further studies are also needed to elucidate the mechanism of action of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide and its potential use in the treatment of other diseases, such as autoimmune disorders.
Synthesemethoden
The synthesis of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide involves the reaction of 4-fluorobenzylamine with 2-thiophenecarboxylic acid, followed by N-methylation with formaldehyde and sodium cyanoborohydride. The resulting compound is then purified through column chromatography to obtain pure N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been found to possess antiviral properties by inhibiting the replication of the hepatitis C virus. In addition, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(13(16)12-3-2-8-17-12)9-10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORWBEGXISAPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

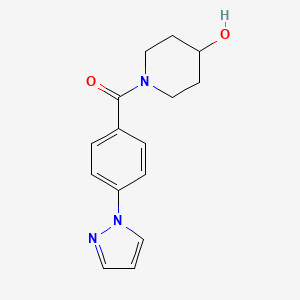
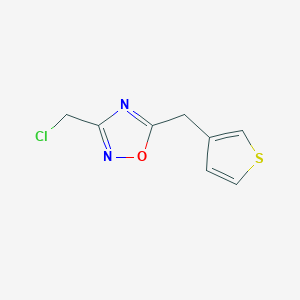
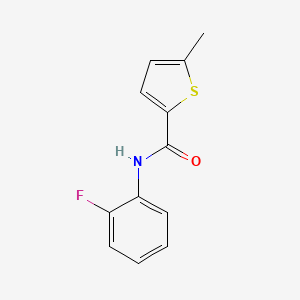
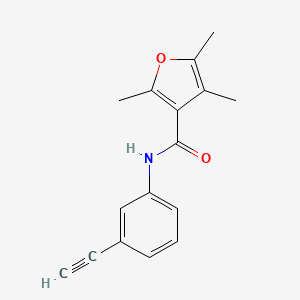
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)
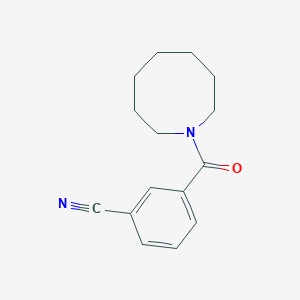
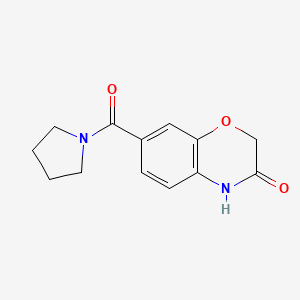
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)
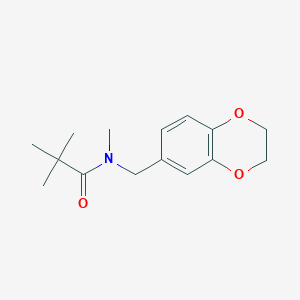
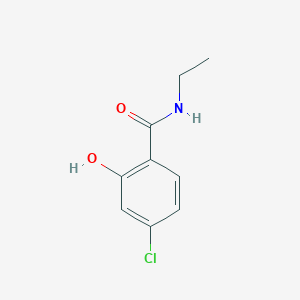
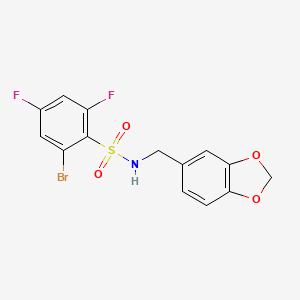
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
